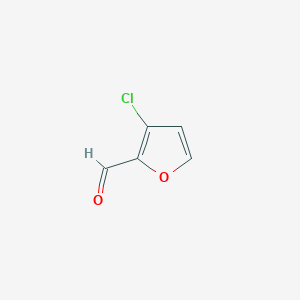
3-Chlorofuran-2-carbaldehyde
描述
3-Chlorofuran-2-carbaldehyde is a chemical compound with the molecular formula C5H3ClO2 . It contains a total of 11 bonds, including 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aromatic aldehyde, and 1 furane .
Molecular Structure Analysis
The molecular structure of this compound includes 11 bonds in total: 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aromatic aldehyde, and 1 furane .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not found, similar compounds like 2-chloroquinoline-3-carbaldehydes have been used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.53 g/mol . Other physical and chemical properties like its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and covalently-bonded unit count can be found in the PubChem database .作用机制
The mechanism of action of 3-Chlorofuran-2-carbaldehyde is not fully understood, but it is known to interact with various biological molecules such as proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have a significant effect on the central nervous system, with potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
实验室实验的优点和局限性
The advantages of using 3-Chlorofuran-2-carbaldehyde in lab experiments include its ease of synthesis, low cost, and unique chemical properties. However, its limitations include its potential toxicity and the need for proper safety precautions when handling this compound.
未来方向
There are many potential future directions for research involving 3-Chlorofuran-2-carbaldehyde. One area of interest is the development of new drugs based on its unique chemical properties. Another potential direction is the study of its potential applications in material science, such as the synthesis of new polymers and materials.
In conclusion, this compound is an important organic compound with a wide range of scientific research applications. Its unique chemical properties make it a valuable tool in the synthesis of organic compounds and the study of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
科学研究应用
3-Chlorofuran-2-carbaldehyde has been extensively used in scientific research for various purposes, including the development of new drugs, the synthesis of organic compounds, and the study of biochemical and physiological effects. It has been used as a key intermediate in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines.
属性
IUPAC Name |
3-chlorofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-4-1-2-8-5(4)3-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKSEDIMASREGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306100 | |
| Record name | 3-Chloro-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101724-23-6 | |
| Record name | 3-Chloro-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101724-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



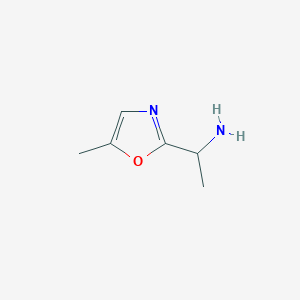
![[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B3199888.png)

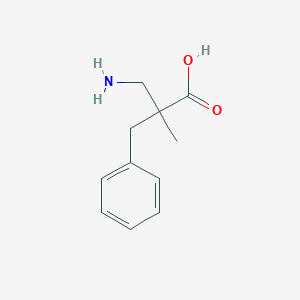
![N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B3199917.png)

![3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol](/img/structure/B3199934.png)

![3-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B3199945.png)
![{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199961.png)

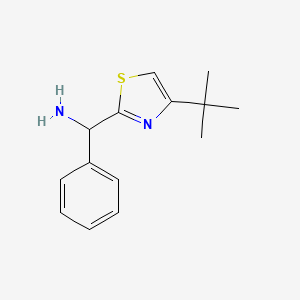
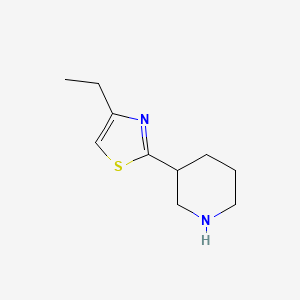
![4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine](/img/structure/B3200003.png)